An In-depth Technical Guide to (2,3-difluorophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to (2,3-difluorophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. (2,3-difluorophenyl)methanesulfonyl chloride emerges as a key building block in this context, offering a reactive handle to introduce the 2,3-difluorobenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important reagent, with a focus on its utility in the development of novel therapeutics.
Core Properties of (2,3-difluorophenyl)methanesulfonyl chloride
A thorough understanding of the chemical and physical properties of a reagent is fundamental to its effective and safe use in the laboratory.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 886498-49-3 | [1] |
| Molecular Formula | C₇H₅ClF₂O₂S | [1] |
| Molecular Weight | 226.63 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | Typically ≥97% | [1] |
Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.
Structural and Analytical Data
The structure of (2,3-difluorophenyl)methanesulfonyl chloride is characterized by a benzylsulfonyl chloride core with two fluorine atoms substituted at the 2 and 3 positions of the phenyl ring.
Diagram 1: Chemical Structure of (2,3-difluorophenyl)methanesulfonyl chloride
Caption: Structure of (2,3-difluorophenyl)methanesulfonyl chloride.
Spectroscopic analysis is crucial for confirming the identity and purity of (2,3-difluorophenyl)methanesulfonyl chloride. While specific spectral data should be acquired for each batch, the following are expected characteristic features:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene (-CH₂-) protons, typically in the range of 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent sulfonyl chloride group. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.0-7.5 ppm), with splitting patterns influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon and distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (¹JC-F) and those further away showing smaller coupling constants (²JC-F, ³JC-F).
-
¹⁹F NMR: The fluorine NMR spectrum will display two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.
-
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl group (S=O) stretches, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂Cl and other fragments.
Synthesis and Purification
While a specific, detailed synthesis of (2,3-difluorophenyl)methanesulfonyl chloride is not widely published in peer-reviewed journals, a plausible and robust synthetic route can be extrapolated from established methods for preparing analogous sulfonyl chlorides. The most common approach involves the oxidative chlorination of a suitable sulfur-containing precursor.
Proposed Synthetic Pathway
Diagram 2: Proposed Synthesis of (2,3-difluorophenyl)methanesulfonyl chloride
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the synthesis of sulfonyl chlorides and should be optimized for this specific substrate.
1. Reaction Setup:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (containing a solution of sodium hydroxide to neutralize excess chlorine and HCl gas) is charged with 2,3-difluorobenzyl thiol and a suitable solvent such as acetic acid or a mixture of dichloromethane and water.
-
The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.
2. Oxidative Chlorination:
-
Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate, ensuring the temperature does not exceed 10 °C. The reaction is exothermic and requires careful monitoring.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
3. Work-up and Isolation:
-
Once the reaction is complete, the excess chlorine is purged from the system with a stream of nitrogen.
-
The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layers are combined, washed with water, a saturated solution of sodium bicarbonate (to remove acidic impurities), and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (2,3-difluorophenyl)methanesulfonyl chloride.
4. Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.
Causality in Experimental Choices: The use of an ice-water bath is critical to control the exothermicity of the chlorination reaction and to minimize the formation of byproducts. The aqueous work-up is essential to remove water-soluble impurities and unreacted reagents. The final purification step is crucial to obtain the high-purity material required for subsequent synthetic applications.
Reactivity and Synthetic Applications
(2,3-difluorophenyl)methanesulfonyl chloride is a versatile electrophilic reagent, primarily used for the introduction of the (2,3-difluorophenyl)methylsulfonyl (difluoromesyl) group. Its reactivity is analogous to that of the widely used methanesulfonyl chloride (MsCl), but the electronic properties of the difluorinated phenyl ring can influence reaction rates and the stability of the resulting products.
Formation of Sulfonamides
The reaction of (2,3-difluorophenyl)methanesulfonyl chloride with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine, or diisopropylethylamine) provides a straightforward method for the synthesis of the corresponding sulfonamides.[3]
Diagram 3: General Reaction for Sulfonamide Formation
Caption: Sulfonamide synthesis using (2,3-difluorophenyl)methanesulfonyl chloride.
This reaction is of paramount importance in drug discovery, as the sulfonamide moiety is a common pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The high stability of the sulfonamide bond makes it an attractive linker in drug design.
Formation of Sulfonate Esters
Alcohols react with (2,3-difluorophenyl)methanesulfonyl chloride in the presence of a non-nucleophilic base to form sulfonate esters. This transformation is highly valuable as it converts a poorly leaving hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution (SN2) or elimination (E1/E2) reactions.[3]
This reactivity is widely exploited in the synthesis of complex molecules where the stereochemistry at a chiral center needs to be inverted or a new functional group needs to be introduced.
Applications in Drug Discovery and Development
The unique properties conferred by the 2,3-difluorophenyl moiety make (2,3-difluorophenyl)methanesulfonyl chloride a valuable tool for medicinal chemists.
-
Metabolic Stability: The strong carbon-fluorine bonds in the aromatic ring can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's solubility and permeability.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can enhance its binding affinity to the target protein.
While specific examples of marketed drugs synthesized using (2,3-difluorophenyl)methanesulfonyl chloride are not readily found in the public domain, this reagent is undoubtedly utilized in the early stages of drug discovery and lead optimization to explore the benefits of incorporating the 2,3-difluorobenzyl group.
Safety and Handling
(2,3-difluorophenyl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of accidental exposure, seek immediate medical attention. For skin contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air.
Conclusion
(2,3-difluorophenyl)methanesulfonyl chloride is a valuable and versatile reagent for the introduction of the 2,3-difluorobenzylsulfonyl moiety in organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where the strategic incorporation of fluorine can lead to compounds with improved pharmacological properties. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the potential of this important building block in the development of the next generation of therapeutics.
References
-
Methanesulfonyl chloride. (n.d.). In PubChem. Retrieved January 4, 2026, from [Link]
-
Helinski, A., & Hersec, J. (n.d.). Methanesulfonyl chloride. Organic Syntheses. Retrieved January 4, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved January 4, 2026, from [Link]
-
Moldb. (n.d.). (2,3-Difluorophenyl)methanesulfonyl chloride. Retrieved January 4, 2026, from [Link]
-
Georganics. (n.d.). (2,3-Difluorophenyl)methanesulphonyl chloride - High purity | EN. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). WO 2016/178162 A1.
- Google Patents. (n.d.). US 2012/0309796 A1.
- van Leusen, A. M., & Strating, J. (1968). Sulfonyl Cyanides. Organic Syntheses, 48, 88.
- Google Patents. (n.d.). US3226433A - Making methanesulfonyl chloride.
- Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
-
PubChemLite. (n.d.). (2,4-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S). Retrieved January 4, 2026, from [Link]
-
LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride. Retrieved January 4, 2026, from [Link]
- Barandika, G., de la Cruz, M. J., Larrañaga, O., & Oyarzabal, I. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
PubChemLite. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S). Retrieved January 4, 2026, from [Link]
-
NIST. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
-
HoriazonChemical. (n.d.). Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). US4997535A - Method of manufacturing methanesulfonyl chloride.
-
European Patent Office. (n.d.). PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE - Patent 2216325. Retrieved January 4, 2026, from [Link]
- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-021.
-
SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved January 4, 2026, from [Link]
